4-Isopropyl-1,3-cyclohexanedione
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Overview
Description
4-Isopropyl-1,3-cyclohexanedione is an organic compound with the molecular formula C9H14O2 It is a derivative of 1,3-cyclohexanedione, where an isopropyl group is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropyl-1,3-cyclohexanedione can be synthesized through several methods. One common approach involves the condensation of isobutylideneacetone with ethyl malonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the isopropyl group or other hydrogen atoms are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
4-Isopropyl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Cyclohexanedione: The parent compound without the isopropyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent with two methyl groups attached to the cyclohexane ring.
Uniqueness: 4-Isopropyl-1,3-cyclohexanedione is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these unique properties are advantageous.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-3-7(10)5-9(8)11/h6,8H,3-5H2,1-2H3 |
InChI Key |
IBNLVXNNYIGLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)CC1=O |
Origin of Product |
United States |
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